2,7-Dichloro-9-fluorenone

Übersicht

Beschreibung

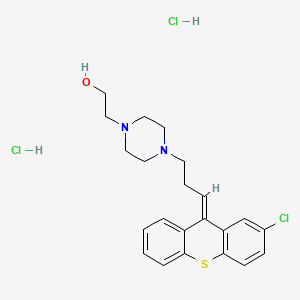

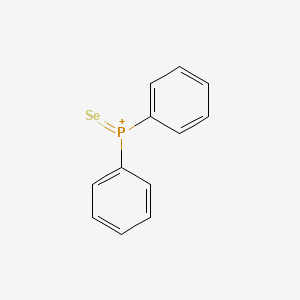

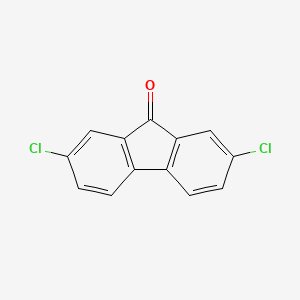

2,7-Dichloro-9-fluorenone is an organic compound with the empirical formula C13H6Cl2O . It has a molecular weight of 249.09 . This compound may be used in chemical synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of a fluorene backbone with two chlorine atoms and a ketone functional group . The chlorine atoms are located at the 2 and 7 positions, and the ketone group is at the 9 position .

Physical And Chemical Properties Analysis

This compound is a technical grade compound with an assay of 90% . It has a melting point of 192-194 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Optical and Fluorescence Properties

2,7-Dichloro-9-fluorenone derivatives demonstrate significant fluorescence properties. The synthesis of these compounds, specifically 2,7-bis(trimethylsilylethynyl)-(phenylethynyl)nfluoren-9-one structures, reveals their capacity to emit fluorescence radiation, particularly blue light-emitting radiation, with notable quantum yield, especially for structures like 9-(p-methoxyphenyl)-9-methyl-2,7-bis(trimethylsilylethynyl)-(phenylethynyl)nfluorenes. The quantum yield of these structures increases with the extent of conjugation, indicating potential applications in optoelectronic devices and fluorescence-based technologies (Rodríguez et al., 2006).

Material Synthesis and Solar Cell Applications

This compound derivatives are foundational in the synthesis of various materials with applications in solar cells. For instance, they are used in synthesizing dithieno[3,2-b:6,7-b]fluorenes, showcasing their role in creating materials with specific electronic properties. These materials have implications in photovoltaic devices, indicating the potential of this compound derivatives in renewable energy technologies (Xiong et al., 2013).

Electrochromic and Fluorescent Polymers

The compound is integral in synthesizing polymers with electrochromic and fluorescent properties. For example, poly(2,7-bis-(3,3-dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-6-yl)-fluoren-9-one) demonstrates not only electrochromic behavior but also emits fluorescent properties. These attributes suggest its use in various applications, including smart windows and display technologies, where color change and light emission are essential (Carbas et al., 2011).

Self-Assembly and Surface Chemistry

This compound also finds applications in the field of surface chemistry, particularly in self-assembly processes. The solvent-dependent two-dimensional self-assembly of its derivatives, like 2,7-ditridecyloxy-9-fluorenone, has been studied extensively. The understanding of these self-assembly mechanisms is crucial for nanotechnology and materials science, where controlled assembly at the molecular level is critical for creating advanced materials and devices (Xu et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of 2,7-Dichloro-9-fluorenone are cancer cells and multidrug resistant microbial strains . The compound has been found to exhibit significant anticancer and antimicrobial activities .

Mode of Action

This compound interacts with its targets through a series of molecular interactions, often involving the transfer of electrons or the formation of bonds that alter the chemical structure of interacting substances . The binding interaction of the synthesized compound with the active sites of dihydrofolate reductase enzyme has been identified .

Biochemical Pathways

The compound affects the biochemical pathways related to cancer cell proliferation and microbial growth

Result of Action

The molecular and cellular effects of this compound’s action include cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines . Some of the synthesized compounds showed remarkable activity against A-549 and MDA-MB-231 when compared to Taxol, which was used as a reference drug .

Safety and Hazards

Zukünftige Richtungen

The future directions of 2,7-Dichloro-9-fluorenone could involve its use in the synthesis of bioactive agents, given its role in the synthesis of thiazolidinone and azetidinone analogues . These analogues have shown promising results as antimicrobial and anticancer agents against multidrug resistant strains .

Biochemische Analyse

Biochemical Properties

2,7-Dichloro-9-fluorenone has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been used to synthesize thiazolidinone and azetidinone analogues, which have shown antimicrobial activity against multidrug-resistant strains . The binding interaction of the synthesized compound with the active sites of the dihydrofolate reductase enzyme has been identified .

Cellular Effects

The effects of this compound on cells have been studied in the context of its derivatives. These derivatives have shown cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines . The compound influences cell function by interacting with various cellular pathways, potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been found to bind with the active sites of the dihydrofolate reductase enzyme . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Its derivatives have been synthesized and evaluated for their antimicrobial activity against some multidrug-resistant strains .

Metabolic Pathways

Its derivatives have been found to interact with various enzymes and cofactors .

Eigenschaften

IUPAC Name |

2,7-dichlorofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYWYQQFXVEUSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212167 | |

| Record name | 9H-Fluoren-9-one, 2,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6297-11-6 | |

| Record name | 9H-Fluoren-9-one, 2,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dichlorofluorenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dichloro-9-fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.